3'-Fluoro-[1,1'-biphenyl]-2-carboxamide
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Overview
Description
3’-Fluoro-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3’ position and a carboxamide group at the 2 position of the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Introduction of Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of 3’-Fluoro-[1,1’-biphenyl]-2-carboxamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-[1,1’-biphenyl]-2-carboxamide can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the biphenyl core, the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Amidation and Hydrolysis: The carboxamide group can participate in amidation reactions to form new amide derivatives or undergo hydrolysis to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Amidation and Hydrolysis: Coupling agents like DCC for amidation and acidic or basic conditions for hydrolysis.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated biphenyl derivatives.
Amidation: Formation of new amide derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
3’-Fluoro-[1,1’-biphenyl]-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Employed in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, biphenyl derivatives have been shown to inhibit enzymes involved in pyrimidine nucleotide biosynthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4’-Fluoro-[1,1’-biphenyl]-2-carboxamide: Similar structure but with the fluorine atom at the 4’ position.
3’-Fluoro-[1,1’-biphenyl]-4-carboxamide: Similar structure but with the carboxamide group at the 4 position.
Uniqueness
3’-Fluoro-[1,1’-biphenyl]-2-carboxamide is unique due to the specific positioning of the fluorine atom and the carboxamide group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the carboxamide group can facilitate interactions with biological targets .
Properties
Molecular Formula |
C13H10FNO |
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Molecular Weight |
215.22 g/mol |
IUPAC Name |
2-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H10FNO/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H2,15,16) |
InChI Key |
FYNUJNYNUVOPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)N |
Origin of Product |
United States |
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